An In-depth Technical Guide to 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione: Synthesis, Characterization, and Potential Applications
Introduction to the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone in medicinal chemistry.[1] This five-membered heterocyclic core is a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The versatility of the hydantoin scaffold stems from its synthetic accessibility and the ability to introduce diverse substituents at various positions, thereby modulating its pharmacological profile.
Clinically significant drugs based on the hydantoin scaffold include the anticonvulsant Phenytoin, the anti-arrhythmic agent Azimilide, and the antifungal drug Nilutamide. The broad spectrum of activities exhibited by hydantoin derivatives encompasses anticonvulsant, anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a specific derivative featuring a cyclopropyl and an ethyl group at the C5 position. These substitutions are anticipated to influence the molecule's lipophilicity, steric profile, and ultimately its biological activity.
Physicochemical Properties
The exact physicochemical properties of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione have not been empirically determined in published literature. However, based on the known properties of structurally related compounds such as 5,5-dicyclopropylimidazolidine-2,4-dione and 5-ethyl-5-methyl-2,4-imidazolidinedione, we can estimate its key characteristics.[4][5][6]
| Property | Estimated Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Melting Point | Estimated to be in the range of 150-200 °C |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. |
| InChI Key | (Predicted) |
Synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione
The most versatile and widely employed method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1][7][8] This one-pot, multicomponent reaction provides a direct and efficient route to the desired product from a ketone precursor.
Proposed Synthetic Pathway: The Bucherer-Bergs Reaction
The synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione would proceed from the corresponding ketone, 1-cyclopropylethan-1-one. The reaction involves the treatment of the ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.
Caption: Proposed Bucherer-Bergs synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.
Detailed Experimental Protocol
Materials:
-
Cyclopropyl ethyl ketone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
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Ethanol
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Water
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Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure reaction vessel, combine cyclopropyl ethyl ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).
-
Add a mixture of ethanol and water (typically 1:1 v/v) to dissolve the reactants.
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Seal the vessel and heat the mixture to 80-100 °C with stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.
Causality behind Experimental Choices:
-
Excess Reagents: The use of excess potassium cyanide and ammonium carbonate drives the equilibrium towards the formation of the hydantoin product.
-
Solvent System: The ethanol/water mixture is crucial for dissolving both the organic ketone and the inorganic salts.
-
Temperature and Pressure: Elevated temperature and pressure accelerate the reaction rate.
-
Acidification: The hydantoin product is typically insoluble in acidic aqueous solutions, allowing for its precipitation and isolation.
Analytical Characterization
To confirm the identity and purity of the synthesized 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, a combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical workflow for the characterization of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopropyl protons (multiplets in the upfield region), and the two N-H protons of the hydantoin ring (broad singlets).
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the hydantoin ring (typically in the range of 155-180 ppm), the quaternary C5 carbon, and the carbons of the ethyl and cyclopropyl substituents.[9]
-
FT-IR: The infrared spectrum will likely exhibit strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (around 1700-1780 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.19 m/z).
Potential Biological and Pharmacological Significance
The biological activity of 5,5-disubstituted hydantoins is highly dependent on the nature of the substituents at the C5 position.[1] The presence of a cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability and binding affinity to biological targets.
Caption: Potential pharmacological activities of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.
Based on the activities of related hydantoins, 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione could be investigated for the following therapeutic areas:
-
Anticonvulsant Activity: Many 5,5-disubstituted hydantoins, with phenytoin being the most prominent example, exhibit potent anticonvulsant effects.[1] The ethyl and cyclopropyl groups may confer a desirable lipophilicity for brain penetration.
-
Antimicrobial and Antifungal Activity: Various hydantoin derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[11]
-
Antiviral Activity: Imidazolidinones and imidazolidine-2,4-diones have been reported to possess activity against several viruses, including HIV and hepatitis C virus.[12]
-
Anticancer Activity: The hydantoin scaffold is present in some anti-cancer agents, and novel derivatives are continually being explored for their potential as anti-proliferative compounds.
Safety and Handling
As there is no specific safety data sheet for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, general precautions for handling fine chemicals and related hydantoin derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
-
References
- G. Muhubhupathi, M. Selvakumar, K. Mohanapriya, T. Brindha, B. Brindha Sri, Y. Mahalakshmi, P. Gayathri. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. 2025; 18(1):41-1.
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Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (URL: [Link])
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Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])
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Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed. (URL: [Link])
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Antischistosomal activity of imidazolidine-2,4-dione derivatives | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: [Link])
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5-(2-Chlorophenyl)imidazolidine-2,4-dione | C9H7ClN2O2 | CID 290731 - PubChem. (URL: [Link])
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THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (URL: [Link])
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Hydantoin – Knowledge and References - Taylor & Francis. (URL: [Link])
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Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (URL: [Link])
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Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: [Link])
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Chemical Properties of 2,4-Imidazolidinedione, 5-ethyl-5-methyl- (CAS 5394-36-5). (URL: [Link])
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: [Link])
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Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (URL: [Link])
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(PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (URL: [Link])
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Biologically active natural imidazolidin-2,4-dione. - ResearchGate. (URL: [Link])
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